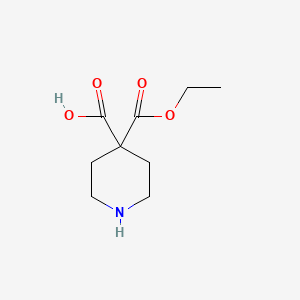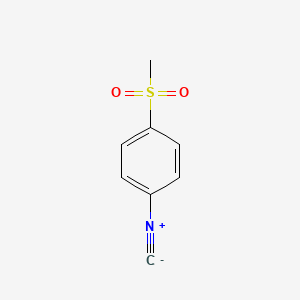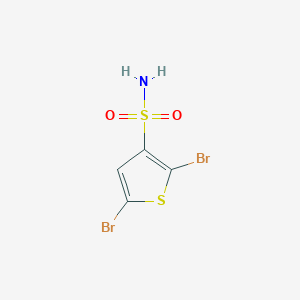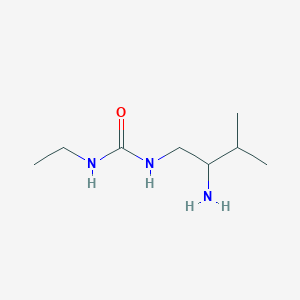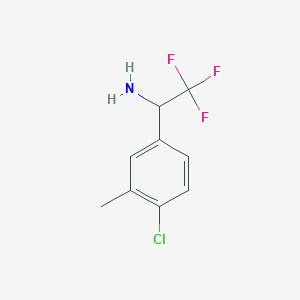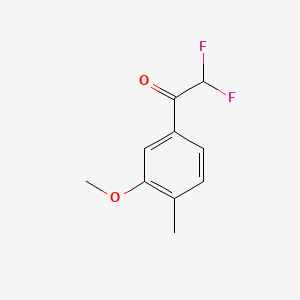
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: is a chemical compound with the molecular formula C10H10F2O2 . Its IUPAC name is 1-(3-methoxy-4-methylphenyl)-2,2-difluoroethanone . This compound features a unique combination of functional groups, making it interesting for various applications.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-methoxy-4-methylphenol p-cresol ) with 2,2-difluoroacetyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the acylation process.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
化学反应分析
Reactivity:
Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.
科学研究应用
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations into its potential pharmacological properties are ongoing.
Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.
作用机制
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.
相似化合物的比较
While there are related compounds, 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone stands out due to its specific combination of functional groups. Similar compounds include:
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI 键 |
XZPNPJVBYBCDFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
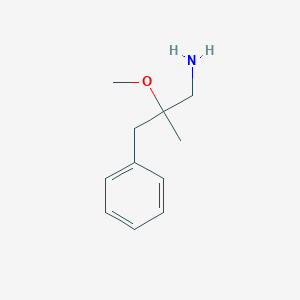
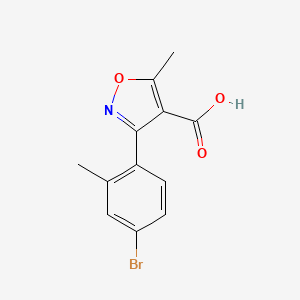

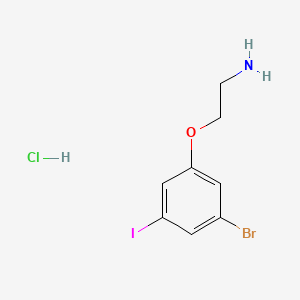
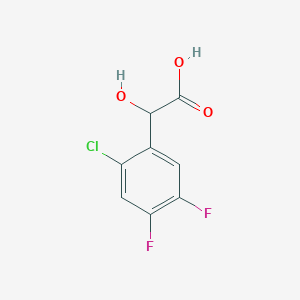

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
